molecular formula C₁₆H₁₉F₅N₅O₅P B1141309 4-Desfluoro Sitagliptin CAS No. 1345822-87-8

4-Desfluoro Sitagliptin

Cat. No.: B1141309
CAS No.: 1345822-87-8
M. Wt: 487.32
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Desfluoro Sitagliptin is a derivative of sitagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus. This compound is characterized by the absence of a fluorine atom at a specific position in its molecular structure, which differentiates it from sitagliptin. The molecular formula of this compound is C16H19F5N5O5P, and it has a molecular weight of 487.32 g/mol .

Mechanism of Action

Target of Action

4-Desfluoro Sitagliptin, like its parent compound Sitagliptin, primarily targets the enzyme Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is responsible for the degradation of several peptides that contain an alanine or proline at the penultimate position . By inhibiting DPP-4, Sitagliptin increases the activation and duration of action of glucagon-like peptide-1 (GLP-1), a hormone that enhances glucose-induced insulin secretion .

Mode of Action

This compound inhibits DPP-4 activity, which slows the inactivation of incretins like GLP-1 . This leads to an increase in the active forms of these hormones, enhancing glucose-induced insulin secretion . The inhibition of DPP-4 activity by this compound is associated with increased vagus nerve activity .

Biochemical Pathways

The inhibition of DPP-4 by this compound affects several biochemical pathways. It increases the levels of peroxisome proliferator-activated receptor (PPAR)-α, PPAR-γ coactivator-1 (PGC-1), and uncoupling proteins (UCPs) in brown adipose tissue (BAT), and of PPAR-α and UCP3 in skeletal muscle . These changes are associated with improved glucose tolerance and plasma insulin levels .

Pharmacokinetics

Sitagliptin, the parent compound of this compound, is well absorbed with an apparent terminal half-life ranging from 8 to 14 hours . Renal clearance of Sitagliptin averaged 388 mL/min and was largely uninfluenced by the dose administered .

Result of Action

The inhibition of DPP-4 by this compound results in several molecular and cellular effects. It leads to a decrease in the weight of white adipose tissue and serum levels of glucose, without influencing food intake . Additionally, it increases the levels of PPAR-α, PGC-1, and UCPs in BAT, and of PPAR-α and UCP3 in skeletal muscle .

Action Environment

The action of this compound can be influenced by environmental factors such as diet. For instance, in mice with diet-induced obesity, treatment with this compound dose-dependently decreased the weight of white adipose tissue and serum levels of glucose . The effects of this compound on PPAR-α, PGC-1, and UCP levels were attenuated in melanocortin (MC)-4 receptor-deficient mice .

Biochemical Analysis

Biochemical Properties

4-Desfluoro Sitagliptin, like its parent compound Sitagliptin, is a DPP-4 inhibitor . DPP-4 is an enzyme responsible for the degradation of several peptides that contain an alanine or proline at the penultimate position . By inhibiting DPP-4, this compound increases the levels of these peptides, influencing various biochemical reactions .

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to regulate brown adipose tissue uncoupling protein levels in mice with diet-induced obesity . This regulation influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of DPP-4, leading to increased levels of peptides that this enzyme typically degrades . This results in enhanced glucose-induced insulin secretion, contributing to the regulation of blood glucose levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, treatment with this compound has been shown to dose-dependently decrease the weight of white adipose tissue and serum levels of glucose in mice, without influencing food intake .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been found to vary with different dosages. For instance, in a study on mice with diet-induced obesity, treatment with this compound resulted in a dose-dependent decrease in the weight of white adipose tissue and serum levels of glucose .

Metabolic Pathways

This compound is involved in the metabolic pathway of DPP-4 inhibition . By inhibiting DPP-4, it increases the levels of peptides that this enzyme typically degrades, influencing various metabolic processes .

Subcellular Localization

The subcellular localization of this compound is not explicitly known. Considering its role as a DPP-4 inhibitor, it is likely to be localized wherever DPP-4 is present within the cell .

Preparation Methods

The synthesis of 4-Desfluoro Sitagliptin can be achieved through various methods. One effective approach involves the chemical resolution of racemic mixtures using inexpensive reagents such as sodium borohydride (NaBH4) and (−)-di-p-toluoyl-L-tartaric acid. This method avoids the use of expensive noble metal catalysts, making it cost-effective and efficient . Another method involves asymmetric hydrogenation of β-ketomide intermediates, which has been found to be effective in producing optically pure this compound .

Chemical Reactions Analysis

4-Desfluoro Sitagliptin undergoes several types of chemical reactions, including:

Scientific Research Applications

4-Desfluoro Sitagliptin has a wide range of scientific research applications:

Comparison with Similar Compounds

4-Desfluoro Sitagliptin can be compared with other DPP-4 inhibitors such as:

Properties

IUPAC Name

(3R)-3-amino-4-(2,5-difluorophenyl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F5N5O.H3O4P/c17-10-1-2-12(18)9(5-10)6-11(22)7-14(27)25-3-4-26-13(8-25)23-24-15(26)16(19,20)21;1-5(2,3)4/h1-2,5,11H,3-4,6-8,22H2;(H3,1,2,3,4)/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKMPNRCGWVMBY-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=C(C=CC(=C3)F)F)N.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=C(C=CC(=C3)F)F)N.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F5N5O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Desfluoro Sitagliptin
Reactant of Route 2
4-Desfluoro Sitagliptin
Reactant of Route 3
4-Desfluoro Sitagliptin
Reactant of Route 4
4-Desfluoro Sitagliptin
Reactant of Route 5
4-Desfluoro Sitagliptin
Reactant of Route 6
4-Desfluoro Sitagliptin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.